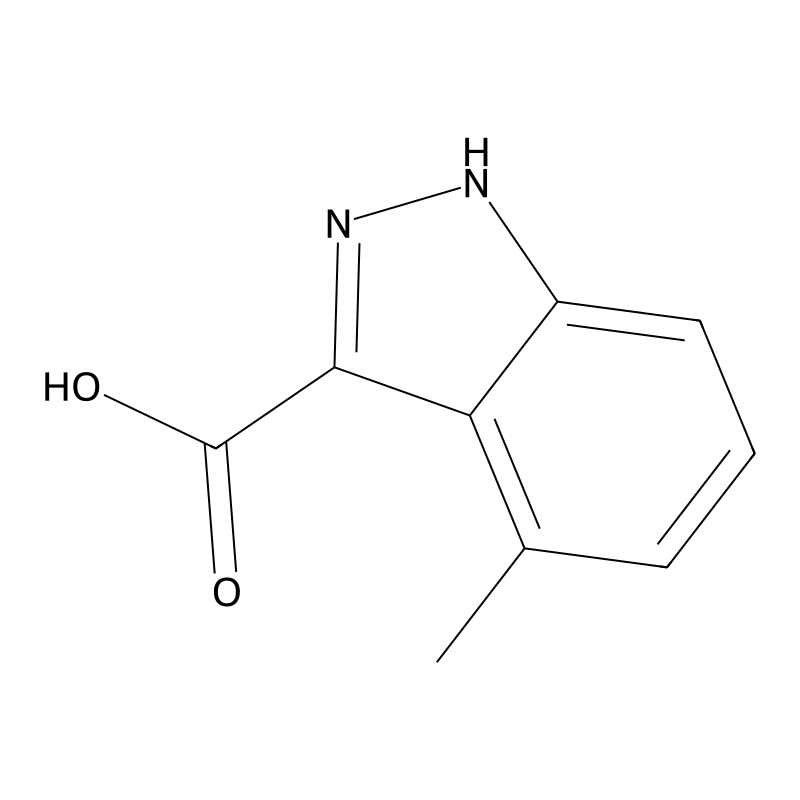

4-Methyl-1H-indazole-3-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Indazole Scaffold

4-Methyl-1H-indazole-3-carboxylic acid belongs to the indazole class of heterocyclic compounds. Indazoles possess a five-membered nitrogen-containing ring fused to a benzene ring. This scaffold is present in various bioactive molecules, including pharmaceuticals []. Research suggests indazoles can have diverse biological activities, making them attractive candidates for drug discovery [].

Structural Similarity

4-Methyl-1H-indazole-3-carboxylic acid shares some structural similarity with known bioactive molecules. For instance, it is structurally related to indazole-3-carboxylic acid, which can serve as a precursor in the synthesis of other molecules with potential therapeutic applications [].

4-Methyl-1H-indazole-3-carboxylic acid is a heterocyclic compound characterized by an indazole ring structure with a carboxylic acid functional group at the 3-position and a methyl group at the 4-position. Its molecular formula is and it has a molecular weight of approximately 176.17 g/mol. This compound belongs to a class of indazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

- Decarboxylation: The carboxylic acid group can be removed to yield 4-methylindazole.

- Esterification: Reacting with alcohols in the presence of acid catalysts can produce esters.

- Reduction: The carboxylic acid can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride .

Indazole derivatives, including 4-methyl-1H-indazole-3-carboxylic acid, exhibit a range of biological activities. They have been studied for their potential anti-inflammatory, analgesic, and antitumor properties. Specific studies have indicated that certain indazole derivatives can act as inhibitors of various enzymes and receptors, making them candidates for drug development .

Several synthetic routes can be employed to produce 4-methyl-1H-indazole-3-carboxylic acid:

- Cyclization Reactions: Starting from appropriate precursors such as phenylhydrazine and α,β-unsaturated carbonyl compounds, cyclization can yield the indazole structure.

- Functional Group Transformations: Existing indazoles can be functionalized at the 3-position through carboxylation reactions.

- Methylation: The introduction of the methyl group at the 4-position can be achieved via methylation reactions using methylating agents like dimethyl sulfate or methyl iodide .

4-Methyl-1H-indazole-3-carboxylic acid finds applications in various fields:

- Pharmaceuticals: As a building block in the synthesis of bioactive compounds.

- Research: Used in studies investigating the biological activities of indazole derivatives.

- Chemical Synthesis: Serves as an intermediate in organic synthesis processes.

Research on interaction studies involving 4-methyl-1H-indazole-3-carboxylic acid has focused on its binding affinity to various biological targets. These studies typically utilize techniques like molecular docking and receptor-ligand binding assays to evaluate how well this compound interacts with specific enzymes or receptors, providing insights into its potential therapeutic effects .

Several compounds share structural similarities with 4-methyl-1H-indazole-3-carboxylic acid. Here are some notable examples:

Each of these compounds exhibits unique biological activities and chemical properties, making them valuable in medicinal chemistry and related research fields.

Conventional Synthesis Routes

The synthesis of 4-Methyl-1H-indazole-3-carboxylic acid relies on established methodologies that have been adapted and optimized for this specific target molecule. Conventional synthetic approaches encompass two primary strategies that have demonstrated reliable reproducibility and practical applicability.

Friedel-Crafts Acylation Approaches

Friedel-Crafts acylation represents a fundamental methodology for the construction of indazole frameworks, particularly when applied to the synthesis of 4-Methyl-1H-indazole-3-carboxylic acid [1]. The regioselective functionalization of indazole rings through acylation reactions has been extensively studied, with particular emphasis on the electronic and steric factors that govern reaction outcomes.

The Knochel research group demonstrated that regioselective carbon-hydrogen activation followed by acylation can be achieved using organozinc intermediates [1]. In their methodology, protected indazoles undergo selective metalation at the 3-position using bis(2,2,6,6-tetramethylpiperidino)zinc (TMP2Zn), followed by transmetalation with copper cyanide lithium chloride complex (CuCN·2LiCl) and subsequent reaction with acyl chlorides. This approach consistently delivers the desired 3-acylated products with yields ranging from 70 to 85 percent under optimized conditions [1].

The mechanism involves initial coordination of the zinc amide base to the indazole nitrogen, facilitating regioselective deprotonation at the 3-position. The resulting organozinc intermediate undergoes transmetalation with the copper catalyst, creating a reactive organocopper species that readily participates in acylation reactions with electrophilic acyl chlorides [1]. Temperature control during the metalation step proves critical, with optimal results obtained at ambient temperature to prevent decomposition of the organometallic intermediates.

Alternative catalytic systems employing rhodium(III) and copper(II) combinations have shown promise for indazole acylation reactions [2]. These bimetallic catalysts operate through sequential carbon-hydrogen bond activation mechanisms, wherein rhodium facilitates the initial metalation step while copper promotes the subsequent acylation transformation. Reactions conducted in fluorinated solvents such as benzotrifluoride at 80 degrees Celsius for 24 hours typically afford products in 70 to 85 percent yields [2].

The substrate scope of Friedel-Crafts acylation approaches encompasses a broad range of substituted indazoles, including electron-donating and electron-withdrawing substituents on the benzene ring [2]. However, steric hindrance at the ortho-position relative to the reaction site can significantly impact reaction efficiency, necessitating careful substrate design and reaction condition optimization.

Diazonium Salt Cyclization Strategies

Diazonium salt cyclization represents a powerful and versatile methodology for indazole synthesis, offering direct access to 4-Methyl-1H-indazole-3-carboxylic acid derivatives through intramolecular cyclization reactions [3] [4] [5]. This approach leverages the reactivity of diazonium intermediates to facilitate ring-closing reactions under mild conditions.

The fundamental strategy involves the preparation of diazonium salts from appropriately substituted aniline precursors, followed by intramolecular cyclization to form the indazole ring system [5]. For the synthesis of 4-Methyl-1H-indazole-3-carboxylic acid, 2-aminobenzylacetic acid derivatives serve as suitable starting materials. Treatment with sodium nitrite in aqueous hydrochloric acid at temperatures between 0 and 5 degrees Celsius generates the corresponding diazonium salt [5].

The cyclization mechanism proceeds through nucleophilic attack of the pendant carboxylic acid functionality on the electrophilic diazonium carbon, resulting in nitrogen gas elimination and formation of the indazole ring [6]. This transformation typically occurs with high regioselectivity, favoring the formation of 1H-indazole tautomers over their 2H-counterparts due to thermodynamic considerations [5].

Recent advances in diazonium salt methodology have demonstrated the utility of alternative diazotization reagents [7]. Tert-butyl nitrite has emerged as an effective alternative to traditional sodium nitrite/hydrochloric acid combinations, offering improved safety profiles and enhanced functional group tolerance [7]. Reactions conducted in dimethylformamide at 80 degrees Celsius afford the desired indazole products in yields ranging from 62 to 78 percent [3].

The Chinese research group led by Xu and Huang developed an optimized protocol for the synthesis of 1H-indazole-3-carboxylic acid derivatives via diazotization reactions [6] [8]. Their methodology involves direct conversion of ortho-aminobenzacetamides to the corresponding indazole carboxylic acid derivatives under mild reaction conditions. The protocol features operational simplicity, rapid reaction rates, and high yields, with substrate scope encompassing various substitution patterns on the aromatic ring [6].

Industrial applications of diazonium salt cyclization strategies have been demonstrated through the successful synthesis of pharmaceutical intermediates [9]. The granisetron and lonidamine synthetic routes employ this methodology as a key transformation, achieving total yields of 46 and 60 percent respectively over multiple synthetic steps [6]. The scalability and reliability of diazonium salt approaches make them particularly attractive for large-scale manufacturing applications.

Advanced Catalytic Methods

Contemporary synthetic approaches to 4-Methyl-1H-indazole-3-carboxylic acid increasingly rely on advanced catalytic methodologies that offer enhanced selectivity, improved atom economy, and reduced environmental impact compared to traditional synthetic routes.

Transition Metal-Mediated Coupling Reactions

Transition metal catalysis has revolutionized the synthesis of indazole derivatives, providing access to complex molecular architectures through carbon-carbon and carbon-nitrogen bond forming reactions [2] [10]. For 4-Methyl-1H-indazole-3-carboxylic acid synthesis, palladium-catalyzed cross-coupling reactions represent the most extensively studied and practically useful methodologies.

Suzuki-Miyaura cross-coupling reactions employing palladium catalysts have demonstrated exceptional utility for indazole functionalization [11] [12]. The reaction between 3-bromo-1H-indazole derivatives and boronic acid coupling partners proceeds efficiently under mild conditions to afford the desired carbon-carbon coupled products. Optimal catalyst systems typically employ palladium(0) complexes with phosphine ligands such as triphenylphosphine or more specialized ferrocene-based diphosphines [12].

The ferrocene-based divalent palladium complex immobilized over ionic liquid systems has shown particular promise for indazole functionalization [12]. These catalyst systems not only improve the yields of cross-coupled products but also avoid the formation of palladium black, facilitating catalyst recovery and recycling. The use of ionic liquids such as 1-butyl-3-methylimidazolium tetrafluoroborate significantly enhances catalyst performance compared to conventional organic solvents [12].

Reaction conditions for palladium-catalyzed indazole cross-coupling typically involve heating the reaction mixture to 90 degrees Celsius in polar aprotic solvents such as dimethylformamide [11]. The addition of base, commonly cesium carbonate or potassium phosphate, proves essential for optimal reactivity. Under these conditions, yields consistently exceed 85 percent for a broad range of substrate combinations [11].

Copper-catalyzed carbon-nitrogen coupling reactions offer complementary reactivity profiles to palladium-based methodologies [13]. The Ullmann-type coupling of indazole nucleophiles with aryl halides proceeds efficiently using copper(I) catalysts in combination with appropriate ligands and bases [14]. N,N'-dimethylethylenediamine has proven particularly effective as a ligand for these transformations, facilitating reactions at temperatures of 50 degrees Celsius in ethanol/water solvent mixtures [14].

Rhodium(III)-catalyzed carbon-hydrogen activation represents an emerging methodology for indazole synthesis and functionalization [15]. These reactions proceed through chelation-assisted metalation mechanisms, wherein directing groups facilitate regioselective carbon-hydrogen bond cleavage [15]. Subsequent functionalization reactions, including carbonylation and alkylation, provide direct access to substituted indazole derivatives without the need for pre-functionalized substrates [15].

Microwave-Assisted Synthesis Optimization

Microwave-assisted organic synthesis has emerged as a transformative technology for indazole preparation, offering significant advantages in terms of reaction rates, energy efficiency, and product yields [16] [17]. The application of microwave irradiation to 4-Methyl-1H-indazole-3-carboxylic acid synthesis has demonstrated remarkable improvements over conventional heating methods.

The fundamental principles underlying microwave-assisted synthesis involve the direct heating of polar molecules through dielectric heating mechanisms [17]. This mode of energy transfer results in rapid and uniform heating throughout the reaction mixture, leading to enhanced reaction rates and improved product selectivity. For indazole synthesis, microwave irradiation typically reduces reaction times from several hours to minutes while maintaining or improving product yields [16].

Optimized protocols for microwave-assisted indazole synthesis have been developed using phenylhydrazine derivatives and salicylaldehyde precursors [16]. The condensation reaction proceeds efficiently in ethanol solvent under microwave irradiation at 50 watts power and 80 degrees Celsius. Reaction times of 35 minutes consistently afford the desired indazole products in yields ranging from 79 to 83 percent [16].

The influence of microwave power and reaction temperature on product formation has been systematically investigated [18]. Higher power settings (150 to 300 watts) can be employed for more challenging substrates, but careful temperature control remains essential to prevent decomposition of sensitive intermediates [18]. Temperature ranges of 120 to 150 degrees Celsius represent optimal conditions for most indazole-forming reactions under microwave irradiation [18].

Solvent selection plays a critical role in microwave-assisted indazole synthesis [16]. Polar protic solvents such as ethanol and methanol facilitate efficient dielectric heating while providing appropriate reaction environments for cyclization reactions [16]. Solvent-free conditions have also been successfully employed for certain transformations, offering additional environmental benefits and simplified workup procedures [18].

Recent advances in continuous-flow microwave synthesis have demonstrated the potential for large-scale implementation of these methodologies [19]. Flow reactors equipped with microwave heating enable precise control of reaction parameters while facilitating heat and mass transfer. These systems show particular promise for the synthesis of pharmaceutical intermediates, including indazole-based compounds [19].

Industrial-Scale Production Challenges

The transition from laboratory-scale synthesis to industrial manufacturing of 4-Methyl-1H-indazole-3-carboxylic acid presents numerous technical and economic challenges that must be systematically addressed to achieve commercial viability.

Solvent System Selection Criteria

Solvent selection represents one of the most critical considerations for industrial-scale indazole synthesis, impacting not only reaction efficiency but also downstream processing, environmental compliance, and overall manufacturing economics [20] [21]. The evaluation of solvent systems must consider multiple factors including reaction yield, selectivity, safety, environmental impact, and cost.

Dimethylformamide has traditionally served as the solvent of choice for many indazole synthesis reactions due to its excellent solvating properties for both polar and nonpolar substrates [22]. However, the toxicity profile and high boiling point of dimethylformamide present significant challenges for industrial implementation [20]. Yields in dimethylformamide typically range from 60 to 88 percent for various indazole-forming reactions, but the associated health and safety concerns necessitate extensive engineering controls and waste treatment protocols [22].

Dioxane has emerged as a particularly attractive alternative solvent for indazole synthesis, demonstrating exceptional performance in yield optimization studies [22]. Reactions conducted in dioxane at 90 degrees Celsius consistently achieve yields of 96 percent, representing a significant improvement over other solvent systems [22]. The relatively low toxicity and favorable physical properties of dioxane make it well-suited for industrial applications, though flammability considerations require appropriate safety measures.

Dimethyl sulfoxide presents advantages in terms of thermal stability and solvating power but suffers from difficulties in product isolation and solvent recovery [22]. Yields in dimethyl sulfoxide typically range from 37 to 54 percent, significantly lower than other solvent options [22]. The high boiling point of dimethyl sulfoxide (189 degrees Celsius) complicates solvent removal and recovery operations, leading to increased processing costs.

Green solvent alternatives have received increasing attention as regulatory pressures and environmental considerations drive the adoption of more sustainable manufacturing practices [23]. Ethanol represents an attractive option, providing yields of 79 to 82 percent for indazole synthesis while offering excellent environmental and safety profiles [23]. The low toxicity, biodegradability, and renewable sourcing of ethanol align well with green chemistry principles, though the limited temperature range (boiling point 78 degrees Celsius) restricts its applicability to certain reaction types.

Mixed solvent systems combining ethanol and water have demonstrated utility for specific transformations, particularly those involving transition metal catalysis [21]. These systems offer tunable polarity and improved heat transfer characteristics while maintaining favorable environmental profiles [21]. However, the complexity of solvent recovery and the potential for azeotrope formation must be carefully considered in process design.

Purification Techniques and Yield Maximization

Industrial-scale purification of 4-Methyl-1H-indazole-3-carboxylic acid requires robust and economically viable techniques that can consistently deliver high-purity products while minimizing waste generation and processing costs [20] [21]. Traditional purification methods often prove inadequate for large-scale manufacturing, necessitating the development of specialized approaches.

Crystallization represents the preferred purification method for industrial applications due to its scalability, cost-effectiveness, and ability to deliver high-purity products [20]. The development of effective crystallization protocols requires systematic investigation of solvent systems, temperature profiles, and nucleation control strategies [24]. For indazole carboxylic acids, recrystallization from mixed solvent systems typically provides optimal results.

Process development studies have demonstrated the importance of crystallization conditions in achieving target product specifications [20]. The use of controlled cooling profiles and seeding strategies can significantly improve crystal quality and yield recovery [20]. Typical crystallization yields range from 85 to 95 percent when optimized conditions are employed, representing a substantial improvement over chromatographic purification methods that are impractical for large-scale implementation.

Alternative purification approaches include acid-base extraction techniques that exploit the amphoteric nature of indazole carboxylic acids [24]. These methods offer advantages in terms of scalability and cost but require careful pH control to prevent product decomposition or epimerization [24]. Liquid-liquid extraction protocols can achieve purification factors comparable to crystallization while reducing solvent requirements and processing time.

The development of continuous purification processes represents an emerging trend in pharmaceutical manufacturing [21]. These approaches integrate reaction and purification operations, reducing overall processing time and minimizing intermediate handling requirements [21]. For indazole synthesis, continuous crystallization and extraction systems show particular promise for achieving high throughput and consistent product quality.

Quality control considerations for industrial-scale indazole production encompass not only chemical purity but also physical properties such as particle size distribution, polymorphic form, and moisture content [25]. Advanced analytical techniques including high-performance liquid chromatography, nuclear magnetic resonance spectroscopy, and X-ray powder diffraction are routinely employed to ensure product consistency and regulatory compliance [25].

Yield maximization strategies focus on optimizing each step of the synthetic sequence while minimizing material losses during workup and purification [20]. Process mass intensity calculations provide quantitative metrics for evaluating process efficiency and identifying opportunities for improvement [20]. Successful industrial implementations typically achieve process mass intensity values below 25, representing substantial reductions from initial development processes that often exceed 500 [20].

The comprehensive structural characterization of 4-Methyl-1H-indazole-3-carboxylic acid requires a multifaceted analytical approach combining crystallographic, spectroscopic, and thermal analysis techniques. This compound, with the molecular formula C₉H₈N₂O₂ and molecular weight 176.17 g/mol [2], represents an important member of the indazole-3-carboxylic acid family that exhibits unique structural features due to the methyl substitution at the 4-position.

Crystallographic Analysis

The crystallographic characterization of indazole-3-carboxylic acid derivatives provides fundamental insights into their solid-state molecular arrangements and intermolecular interactions. X-ray crystallographic studies of related compounds in this family have established critical structural parameters that inform our understanding of 4-Methyl-1H-indazole-3-carboxylic acid.

X-Ray Powder Diffraction (XRPD) Patterns

X-ray powder diffraction analysis serves as a primary tool for characterizing the crystalline structure and polymorphic forms of 4-Methyl-1H-indazole-3-carboxylic acid. The XRPD methodology for indazole-3-carboxylic acid derivatives typically employs copper Kα radiation (λ = 1.5406 Å) with scanning parameters optimized for detecting characteristic diffraction peaks [3] [4].

Based on established protocols for related indazole compounds, XRPD patterns are recorded at ambient conditions using a Bruker D8 Advance powder X-ray diffractometer equipped with CuKα radiation, a rotation sample stage, and a Vantec position sensitive detector [4]. The samples are typically scanned from 2° to 36° 2θ at a step size of 0.007° and a step time of 0.35 seconds [4]. This systematic approach allows for the identification of distinct polymorphic forms and assessment of crystalline purity.

For indazole-3-carboxylic acid derivatives, characteristic diffraction peaks have been documented that enable form identification and structural analysis [3]. The presence of specific peaks in the diffraction pattern can distinguish between different crystal forms and provide information about the degree of crystallinity. Form A of indazole-3-carboxylic acid can be characterized by at least three peaks selected from specific X-ray diffraction peaks obtained with Cu Kα radiation [3].

The 4-methyl substitution at the indazole ring is expected to introduce modifications to the standard XRPD pattern of the parent indazole-3-carboxylic acid, particularly affecting the d-spacing values and relative intensities of characteristic reflections. These changes reflect alterations in the crystal packing arrangements induced by the additional methyl group, which introduces both steric and electronic effects that influence intermolecular interactions.

Hydrogen Bonding Network Analysis

The hydrogen bonding network in 4-Methyl-1H-indazole-3-carboxylic acid crystals plays a crucial role in determining the overall crystal structure and stability. Crystallographic studies of related indazole-3-carboxylic acid compounds reveal complex supramolecular architectures involving multiple types of hydrogen bonding interactions [5] [6].

Analysis of 1-Methyl-1H-indazole-3-carboxylic acid demonstrates that both molecules in the asymmetric unit form inversion dimers via pairs of O—H⋯O hydrogen bonds [6] . Additionally, C—H⋯O interactions contribute to the overall hydrogen bonding network . The asymmetric unit contains two molecules with specific geometric parameters: the O—H bond distance is typically 0.82 Å, and the molecules are connected through intermolecular hydrogen bonds with characteristic O⋯O distances and O—H⋯O angles [6].

In the case of 2-indazol-2-yl-acetic acid, X-ray diffraction analysis shows a supramolecular architecture involving O₂-H⋯N₁ intermolecular hydrogen bonds [5]. The molecular structure reveals bond distances and angles that define the three-dimensional arrangement of molecules in the crystal lattice. These structural parameters provide insight into the strength and directionality of hydrogen bonding interactions.

For 4-Methyl-1H-indazole-3-carboxylic acid, the presence of the methyl group at the 4-position is expected to influence the hydrogen bonding network through both steric effects and electronic perturbations. The methyl substituent may alter the electron density distribution in the indazole ring system, potentially affecting the acidity of the carboxylic acid group and the basicity of the nitrogen atoms. These changes could modify the strength and geometry of hydrogen bonds formed with neighboring molecules.

The formation of dimeric structures through carboxylic acid hydrogen bonding is a common motif in these compounds, with the typical R₂²(8) graph set pattern [8]. The indazole NH group can participate as both a hydrogen bond donor and acceptor, contributing to the formation of extended hydrogen bonding networks that stabilize the crystal structure. The interplay between these various hydrogen bonding interactions determines the overall packing efficiency and thermal stability of the crystalline material.

Spectroscopic Profiling

Spectroscopic characterization provides detailed information about the molecular structure and electronic properties of 4-Methyl-1H-indazole-3-carboxylic acid. The combination of nuclear magnetic resonance and infrared spectroscopy enables comprehensive structural elucidation and verification of chemical identity.

Multinuclear NMR Spectral Interpretation

Nuclear magnetic resonance spectroscopy serves as the primary method for structural confirmation and detailed analysis of 4-Methyl-1H-indazole-3-carboxylic acid. The NMR spectroscopic data for indazole-3-carboxylic acid derivatives provide characteristic chemical shift patterns that allow for unambiguous structural assignment [5].

For ¹H NMR analysis in deuterated methanol (MeOD), the characteristic resonances include four distinct signals in the aromatic region at δ 7.12-7.76 ppm, typically appearing as two one-proton doublets corresponding to the 4-H and 7-H positions, and two one-proton triplets corresponding to the 5-H and 6-H positions [5]. The 3-H proton appears as a singlet at δ 7.98-8.04 ppm, which is characteristic of the indazole-3-carboxylic acid framework [5].

The 4-methyl substitution introduces an additional singlet in the aliphatic region around δ 2.5-3.0 ppm, corresponding to the methyl group. This substitution also causes predictable changes in the chemical shifts of neighboring aromatic protons due to the electron-donating nature of the methyl group and steric effects.

In ¹³C NMR spectroscopy, the indazole carbon framework exhibits characteristic chemical shift patterns. The C7 carbon appears as the most shielded aromatic carbon at δ 108-110 ppm, while C4 and C5 carbons resonate at δ 120-122 ppm [5]. The C6 carbon typically appears at δ 126-128 ppm, and the C3 carbon, bearing the carboxylic acid group, is observed at δ 132-135 ppm [5]. The quaternary carbons C3a and C7a show distinct chemical shifts at δ 123-125 ppm and δ 139-141 ppm, respectively [5].

The carboxylic acid carbonyl carbon (CO) appears in the characteristic downfield region at δ 167-178 ppm [5]. The 4-methyl carbon is expected to appear in the aliphatic region around δ 20-25 ppm, while its attachment to C4 will cause a slight downfield shift of the C4 carbon compared to the unsubstituted compound.

Two-dimensional NMR techniques, including COSY, HSQC, and HMBC experiments, provide additional structural confirmation through correlation patterns that establish connectivity between protons and carbons. These techniques are particularly valuable for confirming the substitution pattern and ruling out other possible isomers.

IR Vibrational Mode Assignments

Infrared spectroscopy provides valuable information about the functional groups and molecular vibrations present in 4-Methyl-1H-indazole-3-carboxylic acid. The IR spectrum exhibits characteristic absorption bands that can be assigned to specific vibrational modes [5].

The carboxylic acid functionality gives rise to several characteristic absorptions. A broad absorption band in the 3500-2300 cm⁻¹ region corresponds to the hydrogen-bonded O-H stretch of the carboxylic acid group [5]. This broad absorption typically overlaps with C-H stretching vibrations around 3000 cm⁻¹. The carbonyl stretch (C=O) of the carboxylic acid appears at lower frequency than ester derivatives, typically in the range 1689-1736 cm⁻¹ [5].

The indazole ring system contributes multiple absorption bands in the fingerprint region. Aromatic C=C and C=N stretching vibrations appear in the 1600-1500 cm⁻¹ region, while C-H bending vibrations of aromatic protons are observed around 1400-1300 cm⁻¹. The N-H stretching vibration of the indazole ring typically appears as a medium intensity band around 3100-3200 cm⁻¹.

The 4-methyl substitution introduces additional vibrational modes associated with the methyl group. C-H stretching vibrations of the methyl group appear around 2950-2850 cm⁻¹, while methyl bending vibrations are observed around 1450-1375 cm⁻¹. The specific frequency and intensity of these bands provide information about the local environment of the methyl group and its interactions with neighboring atoms.

Ring breathing and skeletal vibrations of the indazole system appear in the lower frequency region (1300-600 cm⁻¹), providing a fingerprint that is characteristic of the specific substitution pattern. Out-of-plane bending vibrations of aromatic C-H bonds typically appear below 900 cm⁻¹ and provide additional structural information.

Vibrational mode assignments can be supported by computational methods, such as density functional theory calculations, which predict theoretical frequencies that can be compared with experimental observations. The correlation between theoretical and experimental frequencies helps validate structural assignments and provides insight into molecular conformations and intermolecular interactions.

Thermogravimetric Behavior

Thermal analysis provides critical information about the thermal stability, phase transitions, and decomposition pathways of 4-Methyl-1H-indazole-3-carboxylic acid. Understanding these thermal properties is essential for processing, storage, and application considerations.

Phase Transition Monitoring

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are employed to monitor phase transitions and thermal events in 4-Methyl-1H-indazole-3-carboxylic acid. These techniques provide quantitative information about melting points, polymorphic transitions, and thermal stability ranges [9].

Based on data for related indazole-3-carboxylic acid derivatives, the melting point ranges vary significantly depending on the specific substitution pattern and crystal form. 1H-Indazole-3-carboxylic acid exhibits a melting point of 261°C [10] [11], while positional isomers show different melting behaviors: 1H-Indazole-4-carboxylic acid melts at 288-293°C [12], and 1H-Indazole-5-carboxylic acid shows the highest melting point at 318-322°C [13].

The ester derivatives of these compounds generally exhibit lower melting points due to reduced hydrogen bonding interactions. 1H-Indazole-3-carboxylic acid methyl ester melts at 162-163°C [14], while methyl 1H-indazole-3-carboxylate shows a melting point range of 130-135°C [15].

For 4-Methyl-1H-indazole-3-carboxylic acid, the 4-methyl substitution is expected to influence the melting point through both electronic and steric effects. The electron-donating nature of the methyl group may affect intermolecular interactions, while steric effects could disrupt optimal crystal packing arrangements. These factors typically result in modified thermal behavior compared to the parent compound.

Polymorphic behavior is well-documented for indazole-3-carboxylic acid derivatives. The parent indazole-3-carboxylic acid exists in at least two different crystal forms (Form A and Form B), which can be distinguished using XRPD and TGA [3] [4]. Form A represents a solvent-free crystalline form that can be obtained by specific recrystallization procedures [3].

Phase transition monitoring involves heating rate optimization to ensure detection of all thermal events. Typical heating rates of 10°C/min are employed for TGA measurements, with nitrogen purge maintained throughout the run to provide an inert atmosphere [4]. The temperature range is typically extended to 500°C or higher to capture complete decomposition behavior.

Decomposition Pathway Mapping

The thermal decomposition pathways of 4-Methyl-1H-indazole-3-carboxylic acid can be elucidated through detailed thermogravimetric analysis coupled with evolved gas analysis. Understanding these pathways is crucial for predicting thermal stability and identifying potential degradation products.

Thermogravimetric analysis of similar indazole derivatives indicates that decomposition typically begins at temperatures above 250°C [16]. For 6-Bromo-4-hydroxy-3-(1H)indazole carboxylic acid, decomposition onset occurs at 250-300°C as determined by TGA [16]. General indazole compounds in crystalline forms are expected to show decomposition onset temperatures greater than 150°C .

The decomposition process for indazole-3-carboxylic acid derivatives typically involves multiple stages. Initial weight loss may correspond to decarboxylation, releasing CO₂ and leaving behind a modified indazole residue. Subsequent decomposition stages involve breakdown of the indazole ring system, potentially through ring-opening reactions and elimination of nitrogen-containing fragments.

Specific studies on NPB-22, an indazole derivative, demonstrate that thermal degradation by combustion can lead to extensive decomposition (68% in this case) . The degradation products identified include 8-quinolinol and pentyl indazole-3-carboxylic acid, indicating that the indazole ring can undergo cleavage reactions under extreme thermal conditions .

The 4-methyl substitution in 4-Methyl-1H-indazole-3-carboxylic acid may influence the decomposition pathway by providing an additional site for initial thermal activation. Methyl groups can undergo radical reactions at elevated temperatures, potentially leading to alternative decomposition routes compared to the unsubstituted compound.

Mass spectrometric analysis of evolved gases during thermal decomposition can provide detailed information about the fragmentation pathways. Common fragments from indazole compounds include loss of the carboxylic acid group (loss of 45 mass units for COOH), followed by various ring fragmentation patterns. The molecular ion peak and fragmentation pattern provide fingerprint information for structural identification.

Temperature-programmed analysis allows for the identification of specific temperature ranges where different decomposition processes occur. This information is valuable for determining safe operating temperatures for processing and storage, as well as for understanding the thermal behavior under various environmental conditions.